META060

Physiochemical characterization Stability Bioavailability

META060 is a chemically reduced iso-alpha acid mixture derived from hops (Humulus lupulus L.), also referred to as tetrahydro iso-alpha acids (THIAA). It has been investigated as a multikinase inhibitor with anti-inflammatory properties, and as a metabolic modulator capable of improving glucose homeostasis and reducing diet-induced body weight gain in preclinical models.

Molecular Formula
Molecular Weight
Cat. No. B1193176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETA060
SynonymsMETA-060;  META060;  META 060
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

META060 Procurement Guide: Sourcing Tetrahydro Iso-Alpha Acids for Metabolic & Inflammation Research


META060 is a chemically reduced iso-alpha acid mixture derived from hops (Humulus lupulus L.), also referred to as tetrahydro iso-alpha acids (THIAA) [1]. It has been investigated as a multikinase inhibitor with anti-inflammatory properties, and as a metabolic modulator capable of improving glucose homeostasis and reducing diet-induced body weight gain in preclinical models [2][3]. The compound is characterized by its fully saturated side chains (molecular formula C21H30O5, MW 362.47 g/mol), which confer enhanced chemical stability compared to its parent iso-alpha acids .

Why In-Class Hop Acid Substitution Cannot Replace META060 in Research Applications


META060 cannot be substituted by parent iso-alpha acids or even other reduced hop acid analogs without altering experimental outcomes, because its fully saturated side chains produce a distinct combination of physiochemical properties and biological activity that are not replicated by unsaturated or partially reduced congeners . Conventional iso-alpha acids exhibit lower chemical stability (susceptible to photolytic degradation) and reduced lipophilicity (log P 2.8–3.0 vs 3.1–4.4 for META060), which affect membrane permeability and bioavailability [1]. Furthermore, META060 demonstrates a COX-2-sparing multikinase inhibition profile that distinguishes it from common anti-inflammatory comparators (e.g., aspirin, NSAIDs) and from Rho iso-alpha acids, which lack the same breadth of kinase targeting [2][3]. These structural and mechanistic differences translate into quantitatively distinct in vivo efficacy, as evidenced by direct head-to-head data with rosiglitazone and aspirin in murine disease models described below.

META060 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


META060 vs. Parent Iso-Alpha Acids: Enhanced Log P and Photochemical Stability Drive Differentiated Procurement Value

META060 exhibits significantly higher lipophilicity and photochemical stability compared to parent iso-alpha acids due to complete saturation of side-chain double bonds via hydrogenation . The logarithmic partition coefficient (log P) of META060 ranges from 3.1 to 4.4, whereas conventional iso-alpha acids measure 2.8 to 3.0, representing an increase in hydrophobicity that enhances membrane permeability [1]. Additionally, parent iso-alpha acids are susceptible to photolytic degradation via cleavage of photosensitive 3-methyl-2-butenyl groups upon UV exposure, while the tetrahydro modification renders META060 resistant to this degradation pathway [2].

Physiochemical characterization Stability Bioavailability

META060 Multikinase Inhibition vs. COX-2 Inhibition: A Differential Safety-Profile Rationale for Anti-Inflammatory Procurement

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase-2 (COX-2) enzymatic activity, META060 reduces inflammation without inhibiting COX-2 enzyme function [1]. In cell-free kinase assays, META060 inhibited multiple kinases in the NF-κB pathway including BTK, PI3K, and GSK3 [1][2]. In LPS-stimulated RAW 264.7 macrophages, META060 dose-dependently inhibited PGE2 and nitric oxide formation and reduced COX-2 protein abundance, but did not directly inhibit COX-2 enzymatic activity—a mechanistic distinction from conventional NSAIDs and COX-2-selective inhibitors [3]. This COX-2-sparing profile contrasts with Rho iso-alpha acids, which have been reported to inhibit GSK-3/NF-κB but without the same breadth of multikinase targeting [4].

Kinase inhibition COX-2 sparing Anti-inflammatory safety

META060 vs. Rosiglitazone: Comparable Glucose Tolerance Improvement with Superior Body Weight Control in HFD-Fed Mice

In a high-fat diet (HFD)-fed mouse model, META060-supplemented mice (14 weeks) achieved a significantly lower mean body weight than HFD-only controls (30.58 ± 0.5 g vs. 37.88 ± 0.7 g, P < 0.05), representing a 19.3% reduction [1]. In the same study, glucose tolerance was improved to a level comparable to rosiglitazone treatment (positive control), yet META060 did not induce the weight gain typically associated with thiazolidinedione therapy [1]. Indirect calorimetric measurements further showed that META060 increased metabolic flexibility in supplemented mice, a parameter not reported for rosiglitazone in this model [2].

Obesity Insulin resistance Glucose tolerance

META060 vs. Aspirin: Equivalent Acute Anti-Inflammatory Efficacy via Oral Route with Distinct Kinase-Targeting Mechanism

In a carrageenan-induced acute paw inflammation model in mice, oral administration of META060 reduced paw swelling to an extent similar to that achieved by aspirin, serving as a COX-inhibiting comparator [1]. Unlike aspirin, META060 exerted its anti-inflammatory effect via inhibition of multiple RA-associated kinases (Syk, Btk, PI 3-kinase, GSK3) and suppression of β-catenin phosphorylation in RAW 264.7 macrophages, without direct COX inhibition [1][2]. In the collagen-induced arthritis (CIA) chronic inflammation model, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation [2]. Serum IL-6 concentrations in CIA mice were inhibited by META060 in a dose-dependent manner, providing a quantitative biomarker readout not reported for aspirin in the same model [3].

Acute inflammation Rheumatoid arthritis Kinase inhibition

META060 Human Bioavailability Evidence: Oral 940 mg Dose Produces Detectable Plasma Levels and Ex Vivo Anti-Inflammatory Activity

In a pilot bioavailability assessment involving 4 human subjects consuming a single 940 mg oral dose of META060, the compound was detected in plasma, and peripheral blood mononuclear cells (PBMCs) isolated from one subject up to 6 hours post-administration showed resistance to LPS-stimulated TNFα and IL-6 production [1]. Cell-free kinase assays confirmed that META060 inhibited BTK, PI3K, and GSK3 in the NF-κB signaling pathway [1][2]. This human bioavailability and ex vivo activity data distinguish META060 from other hop-derived compounds (e.g., xanthohumol, hexahydro iso-alpha acids) for which comparable human oral bioavailability evidence is absent or limited in the public domain .

Bioavailability Human pharmacokinetics Ex vivo pharmacology

High-Impact META060 Application Scenarios Supported by Quantitative Comparative Evidence


Obesity and Insulin Resistance Research Using Diet-Induced Obese Murine Models

META060 is the appropriate selection for obesity and insulin resistance studies requiring a compound that simultaneously reduces body weight and improves glucose tolerance. In HFD-fed C57BL/6 mice, 14-week META060 supplementation reduced body weight by 19.3% versus HFD-only controls (30.58 g vs. 37.88 g, P < 0.05) and improved glucose tolerance comparably to rosiglitazone, but without the weight gain typical of thiazolidinediones [1]. The 8-week Everard et al. study independently confirmed body weight reduction, decreased fat mass, improved glucose homeostasis, and reduced metabolic endotoxemia (lower portal plasma LPS, improved gut barrier markers ZO-1 and occludin) [2], providing cross-study replication that supports protocols where metabolic flexibility and gut permeability endpoints are of interest.

Rheumatoid Arthritis and Chronic Inflammation Models Requiring Disease-Modifying Endpoints

For rheumatoid arthritis research programs evaluating both acute anti-inflammatory and chronic disease-modifying outcomes, META060 offers a differentiated profile versus aspirin and NSAIDs. In the carrageenan acute inflammation model, META060 reduced paw swelling similarly to aspirin; in the collagen-induced arthritis (CIA) chronic model, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation—endpoints not established for aspirin in the same model [1]. The compound's multikinase inhibition (Syk, Btk, PI3K, GSK3) and COX-2-sparing mechanism (no direct COX-2 enzyme inhibition) [2] make it particularly suitable for long-duration CIA studies where gastrointestinal toxicity from COX inhibition would confound results.

Atherosclerosis and Vascular Inflammation Studies Investigating NF-κB-Dependent Mechanisms

META060 is indicated for atherosclerosis research focusing on monocyte-endothelial interactions and NF-κB/AP-1 signaling. In TNF-α-activated THP-1 monocytes co-cultured with human aortic endothelial cells (HAECs), META060 at 10 μg/mL significantly inhibited cell adhesion, while 1–20 μg/mL inhibited expression of IL-1β, MCP-1, and RANTES [1]. Transcription factor screening assays demonstrated selective inhibition of NF-κB and AP-1 in THP-1 cells, and META060 inhibited TNF-α- or LPS-mediated MMP-9 protein levels and enzyme activity in a dose-dependent manner [1][2]. Its enhanced log P (3.1–4.4 vs. 2.8–3.0 for parent iso-alpha acids) [3] supports improved membrane permeability in endothelial cell models, a physiochemical advantage for in vitro vascular biology studies.

Preclinical-to-Clinical Translation Studies Requiring Human Bioavailability Anchoring

For translational research programs where human pharmacokinetic anchoring is a prerequisite for compound selection, META060 uniquely among hop-derived anti-inflammatory compounds has published human oral bioavailability data. A single 940 mg oral dose in 4 human subjects produced detectable plasma levels, and PBMCs isolated up to 6 hours post-dose were resistant to LPS-stimulated TNFα and IL-6 production [1]. This evidence supports its use as a lead compound in preclinical programs where demonstration of human oral bioavailability and ex vivo target engagement strengthens the scientific rationale for further clinical investigation, and distinguishes it from structurally related hop acids (e.g., xanthohumol, hexahydro iso-alpha acids) that lack comparable human data [2].

Quote Request

Request a Quote for META060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.